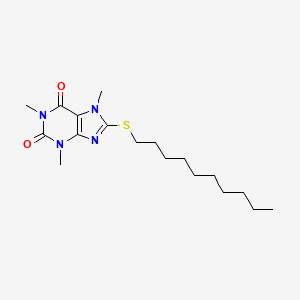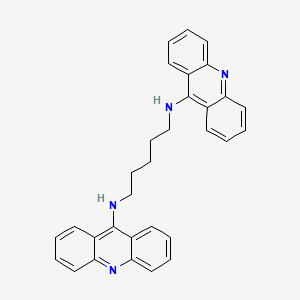
N,N'-Bis(9-acridinyl)-1,5-pentanediamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N’-Bis(9-acridinyl)-1,5-pentanediamine is a compound belonging to the class of acridine derivatives. Acridine and its derivatives are well-known for their ability to intercalate into DNA, making them significant in the field of medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N’-Bis(9-acridinyl)-1,5-pentanediamine typically involves the reaction of 9-chloroacridine with 1,5-pentanediamine. The reaction is carried out in the presence of a base, such as potassium carbonate, in a suitable solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the nucleophilic substitution of the chlorine atom by the amine group, resulting in the formation of the desired product .
Industrial Production Methods: While specific industrial production methods for N,N’-Bis(9-acridinyl)-1,5-pentanediamine are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, purification techniques like recrystallization or chromatography would be employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: N,N’-Bis(9-acridinyl)-1,5-pentanediamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminium hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminium hydride, sodium borohydride.
Substitution: Potassium carbonate, dimethylformamide (DMF).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield acridine N-oxides, while reduction could produce reduced acridine derivatives.
Scientific Research Applications
N,N’-Bis(9-acridinyl)-1,5-pentanediamine has several scientific research applications, including:
Chemistry: Used as a DNA intercalating agent in studies involving DNA-binding properties and mechanisms.
Biology: Investigated for its potential to inhibit the replication of cancer cells by binding to DNA.
Medicine: Explored as a potential anticancer agent due to its ability to interfere with DNA replication.
Industry: Utilized in the development of new drugs and therapeutic agents.
Mechanism of Action
The mechanism of action of N,N’-Bis(9-acridinyl)-1,5-pentanediamine involves its ability to intercalate into DNA. The acridine moieties insert themselves between the base pairs of the DNA double helix, disrupting the normal structure and function of the DNA. This intercalation can inhibit the replication and transcription processes, leading to the inhibition of cell proliferation, particularly in cancer cells .
Comparison with Similar Compounds
- N,N’-Bis(4-ethyl-9-acridinyl)-1,8-octanediamine
- N,N’-Bis(3-aminopropyl)-4-methoxybenzylamine
- N,N’-Bis(2,4-dimethoxy-9-acridinyl)-1,4-bis(3-aminopropyl)piperazine
Comparison: N,N’-Bis(9-acridinyl)-1,5-pentanediamine is unique due to its specific structure, which allows for effective DNA intercalation. Compared to other similar compounds, it may exhibit different binding affinities and specificities for DNA sequences, influencing its effectiveness as an anticancer agent .
Properties
CAS No. |
61732-86-3 |
|---|---|
Molecular Formula |
C31H28N4 |
Molecular Weight |
456.6 g/mol |
IUPAC Name |
N,N'-di(acridin-9-yl)pentane-1,5-diamine |
InChI |
InChI=1S/C31H28N4/c1(10-20-32-30-22-12-2-6-16-26(22)34-27-17-7-3-13-23(27)30)11-21-33-31-24-14-4-8-18-28(24)35-29-19-9-5-15-25(29)31/h2-9,12-19H,1,10-11,20-21H2,(H,32,34)(H,33,35) |
InChI Key |
ZDZDJUSBDOZJNB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)NCCCCCNC4=C5C=CC=CC5=NC6=CC=CC=C64 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3,10-Diazatetracyclo[10.8.0.04,9.014,19]icosa-1(20),2,4,6,8,10,12,14,16,18-decaene](/img/structure/B15345450.png)
![1-[2-[2-[Butoxy(methyl)phosphoryl]oxyethoxy-ethenylphosphoryl]oxyethoxy-methylphosphoryl]oxybutane](/img/structure/B15345451.png)

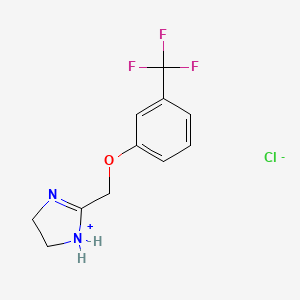
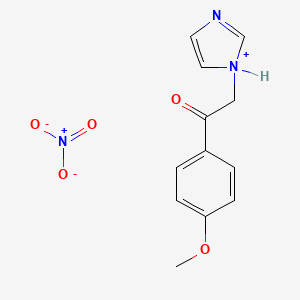


![(E)-N-cyclohexyl-N-[2-(diethylamino)ethyl]-3-phenylprop-2-enamide;hydrochloride](/img/structure/B15345493.png)
![N-[2-(Diethylamino)ethyl]-3-nitroazulene-1-carboximidic acid--hydrogen chloride (1/1)](/img/structure/B15345503.png)
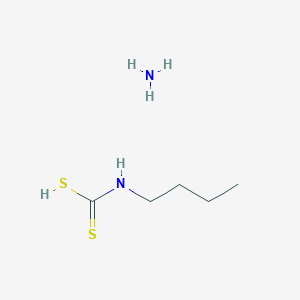
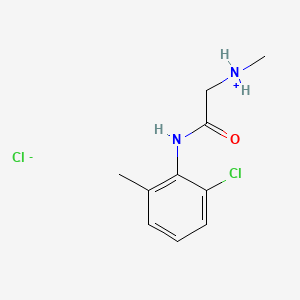
![3-Buten-2-one,1-(1,3-dihydro-1,3,3-trimethyl-2H-indol-2-ylidene)-4-[4-(dimethylamino)phenyl]-](/img/structure/B15345529.png)
